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Compound of Interest

Compound Name: 2,2-Dibromobutanal

Cat. No.: B1354730

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases
did not yield experimental spectroscopic data (NMR, IR, MS) for 2,2-Dibromobutanal. The
information presented herein is based on predicted spectroscopic values derived from the
known chemical structure and general principles of spectroscopic analysis.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics
of 2,2-Dibromobutanal, targeting researchers, scientists, and professionals in drug
development. The guide includes predicted data for Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented
in structured tables. Furthermore, it outlines generalized experimental protocols for obtaining
such data and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-Dibromobutanal.
These predictions are based on established empirical rules and spectral databases of

analogous compounds.

Table 1: Predicted *H NMR Data for 2,2-Dibromobutanal
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
Aldehyde proton (-
~9.5 Singlet 1H yeep (
CHO)
Methylene protons (-
~2.3-2.6 Quartet 2H
CHz2)
~1.1 Triplet 3H Methyl protons (-CHs)

Predicted solvent: CDCI3

Table 2: Predicted **C NMR Data for 2,2-Dibromobutanal

Chemical Shift (8) (ppm) Assignment

~190 Aldehyde carbon (C=0)

~60 Dibrominated carbon (-CBrz2)
~35 Methylene carbon (-CHz)
~12 Methyl carbon (-CHs)

Predicted solvent: CDCI3

Table 3: Predicted IR Absorption Bands for 2,2-

Dibromobutanal
Wavenumber (cm—?) Intensity Assignment
~2970-2850 Medium-Strong C-H stretch (alkane)
~2820, ~2720 Medium (two bands) C-H stretch (aldehyde)
~1730 Strong C=0 stretch (aldehyde)
~1460 Medium C-H bend (methylene)
~1380 Medium C-H bend (methyl)
~650-550 Strong C-Br stretch
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Table 4: Predicted Mass Spectrometry Fragmentation for

2.2-Dibromobutanal
m/z Interpretation
Molecular ion peak ([M]*) cluster due to bromine
228, 230, 232 _
isotopes ("°Br and !Br)
201, 203, 205 Loss of CHO radical
151, 153 Loss of Br radical
122, 124 Loss of Br and CHO radicals
71 Loss of two Br radicals
29 Ethyl radical ([CH2CHs]*) or CHO*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,2-Dibromobutanal (typically 5-25 mg) would be
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to
calibrate the chemical shift scale to O ppm.

Instrumentation: *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

H NMR Acquisition: A standard one-dimensional proton NMR experiment would be
performed. Key parameters include the spectral width, acquisition time, relaxation delay, and
the number of scans to be averaged to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton
decoupling to simplify the spectrum to single lines for each unique carbon, would be
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conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a
larger number of scans is typically required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2,2-Dibromobutanal, a thin film would be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: The spectrum would be recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's beam path, and the sample spectrum is acquired.
The instrument software automatically subtracts the background spectrum to produce the
final IR spectrum of the compound. The typical spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Introduction: The sample would be introduced into the mass spectrometer, typically
via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Electron Impact (EI) ionization is a common method for this type of molecule. In
El, the sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Data for 2,2-Dibromobutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354730#spectroscopic-data-for-2-2-
dibromobutanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1354730?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354730#spectroscopic-data-for-2-2-dibromobutanal-nmr-ir-ms
https://www.benchchem.com/product/b1354730#spectroscopic-data-for-2-2-dibromobutanal-nmr-ir-ms
https://www.benchchem.com/product/b1354730#spectroscopic-data-for-2-2-dibromobutanal-nmr-ir-ms
https://www.benchchem.com/product/b1354730#spectroscopic-data-for-2-2-dibromobutanal-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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